3,5-DICHLORO-2-(PIPERAZIN-1-YL)PYRIDIN-1-IUM-1-OLATE
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Overview
Description
3,5-Dichloro-2-(piperazin-1-yl)pyridin-1-ium-1-olate is a heterocyclic compound that contains both piperazine and pyridine moieties. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both chlorine atoms and the piperazine ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-2-(piperazin-1-yl)pyridin-1-ium-1-olate typically involves the reaction of 3,5-dichloropyridine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require the use of a base such as sodium hydroxide to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-(piperazin-1-yl)pyridin-1-ium-1-olate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
3,5-Dichloro-2-(piperazin-1-yl)pyridin-1-ium-1-olate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-dichloro-2-(piperazin-1-yl)pyridin-1-ium-1-olate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The chlorine atoms may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(piperazin-1-yl)pyridin-1-ium-1-olate
- 3,5-Dichloro-2-(morpholin-4-yl)pyridine
- 3,5-Dichloro-2-(piperidin-1-yl)pyridine
Uniqueness
3,5-Dichloro-2-(piperazin-1-yl)pyridin-1-ium-1-olate is unique due to the presence of both chlorine atoms and the piperazine ring, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
1-(3,5-dichloro-1-oxidopyridin-1-ium-2-yl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3O/c10-7-5-8(11)9(14(15)6-7)13-3-1-12-2-4-13/h5-6,12H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOMPTFJLJHYDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=[N+]2[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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